2-[3-(Trifluoromethyl)phenyl]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H |
InChI Key |
HMDNARSNJHZVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl Pyrrole Derivatives
Direct and Indirect Synthetic Routes to the 2-[3-(Trifluoromethyl)phenyl]pyrrole Core
The construction of the this compound core can be approached in two primary ways: by forming the pyrrole (B145914) ring with the trifluoromethylphenyl moiety already incorporated into one of the precursors (direct routes), or by first synthesizing the pyrrole ring and subsequently introducing the 3-(trifluoromethyl)phenyl group (indirect routes).
Cyclization-Based Strategies for Pyrrole Ring Formation
Cyclization reactions represent a cornerstone of heterocyclic synthesis, providing a powerful means to construct the pyrrole nucleus from acyclic precursors. Several classical and modern cyclization strategies can be adapted for the synthesis of 2-arylpyrroles.
The Hemetsberger-Knittel reaction is a well-established method for the synthesis of indole-2-carboxylic esters from the thermal decomposition of 3-aryl-2-azido-propenoic esters. While its primary application is in indole (B1671886) synthesis, the underlying principle of nitrene insertion can be extended to the formation of other fused pyrrole systems. mdpi.com The typical reaction involves the condensation of an aromatic aldehyde with an azidoacetate followed by thermolysis. mdpi.com
However, the direct application of the Hemetsberger-Knittel reaction for the synthesis of a simple, non-fused 2-arylpyrrole like this compound is not a commonly reported pathway. The reaction is more suited for creating bicyclic systems where the pyrrole ring is fused to another ring. For the synthesis of the target molecule, this method would require significant modification or be part of a multi-step sequence that is less direct than other available methods.
The Hantzsch pyrrole synthesis is a classic multicomponent reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to yield a substituted pyrrole. wikipedia.org This method is highly versatile and allows for the introduction of a variety of substituents onto the pyrrole ring. wikipedia.org
To synthesize a this compound derivative using this method, one could envision a reaction between a β-ketoester, ammonia, and an α-haloketone bearing the 3-(trifluoromethyl)phenyl group, such as 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one. The general mechanism proceeds through the formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org
Modern variations of the Hantzsch synthesis include solid-phase synthesis, which can facilitate product purification and the generation of pyrrole libraries. nih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, thereby minimizing waste and saving time. Several MCRs are applicable to pyrrole synthesis.
Barton-Zard Pyrrole Synthesis: This reaction provides a powerful route to pyrroles through the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.org To apply this to the synthesis of this compound, one would require 1-nitro-2-(3-(trifluoromethyl)phenyl)ethene as the nitroalkene component. The reaction proceeds via a Michael addition of the isocyanoacetate to the nitroalkene, followed by cyclization and elimination of the nitro group to afford the pyrrole. wikipedia.org This method is particularly useful for preparing pyrroles with various substitution patterns. mdpi.com
Van Leusen Pyrrole Synthesis: The Van Leusen reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene, such as an α,β-unsaturated ketone or ester, in the presence of a base. organic-chemistry.orgnih.gov To synthesize the target compound via this route, a suitable Michael acceptor would be a chalcone (B49325) derivative, specifically (E)-1-phenyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. The reaction of this substrate with TosMIC would lead to the formation of a 3,4-disubstituted pyrrole. nih.gov
Introduction of the 3-(Trifluoromethyl)phenyl Moiety
An alternative and often more convergent approach to this compound derivatives involves the synthesis of a functionalized pyrrole precursor, followed by the introduction of the 3-(trifluoromethyl)phenyl group. This strategy allows for greater flexibility in the synthesis of a variety of analogues.
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used for the arylation of heterocyclic compounds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. To synthesize this compound, a 2-halopyrrole (e.g., 2-bromopyrrole or 2-chloropyrrole) can be coupled with 3-(trifluoromethyl)phenylboronic acid. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. mdpi.com The reaction conditions can be optimized to achieve high yields of the desired product.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyrrole | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 |
| 2 | N-Boc-2-bromopyrrole | 3-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig reaction can be used to form C-C bonds, or more commonly, the pyrrole ring itself can be formed via a C-N coupling reaction. For instance, a dihalide can be coupled with 3-(trifluoromethyl)aniline (B124266) in a sequence that forms the pyrrole ring. More directly for functionalization, while less common for C-C bond formation to introduce the aryl group, related palladium-catalyzed cross-coupling reactions can be employed. The standard Buchwald-Hartwig amination would involve coupling a pyrrole with an aryl halide, which is not the desired transformation here. However, palladium-catalyzed C-H activation/arylation reactions have emerged as a powerful tool for the direct arylation of heterocycles, including pyrroles. This would involve the direct coupling of a pyrrole with a 3-(trifluoromethyl)phenyl halide.
| Entry | Pyrrole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pyrrole | 1-Bromo-3-(trifluoromethyl)benzene | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 68 |
| 2 | N-Methylpyrrole | 1-Iodo-3-(trifluoromethyl)benzene | PdCl₂(dppf) | - | K₂CO₃ | DMF | 100 | 78 |
Incorporation via Building Block Synthesis
The building block approach is a strategic method for incorporating the this compound scaffold into more complex molecular architectures. This strategy involves the pre-synthesis of the core pyrrole structure, which is then used in subsequent reactions.
One notable application of this approach is in the synthesis of fluorinated azaheterocycles. For instance, 2-aryl-6-(trifluoromethyl)-4-pyrones can serve as versatile building blocks. These pyrones, when reacted with various N-nucleophiles, can undergo ring-opening transformations to yield azaheterocycles. For example, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrone with ammonia in ethanol (B145695) within an autoclave at 120°C for 10 hours leads to the formation of pyridone derivatives. mdpi.com Similarly, reaction with sodium azide (B81097) in DMSO can afford triazoles, and reaction with phenylhydrazine (B124118) can regioselectively produce pyrazoles. mdpi.com This highlights the utility of pre-formed building blocks in generating a diverse range of heterocyclic compounds.
Another example involves the use of fluorinated diphenyl-diketopyrrolopyrrole compounds as building blocks for conjugated copolymers. By varying the number and position of fluorine atoms on the phenyl rings, a systematic study can be conducted to understand their effect on the electronic properties, morphology, and performance of the resulting solar cell devices. rsc.org
Synthesis of Fused Pyrrole Systems Featuring the 3-(Trifluoromethyl)phenyl Group
Fusing the this compound core with other heterocyclic rings gives rise to novel molecular frameworks with potentially enhanced biological and material properties.
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole derivatives has been explored through various reaction pathways. A key starting material is methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. researchgate.net This compound can undergo N-substitution reactions with reagents like methyl iodide, benzyl (B1604629) chloride, or acetic anhydride (B1165640). researchgate.net Hydrolysis of these N-substituted products yields the corresponding carboxylic acids, while reaction with hydrazine (B178648) hydrate (B1144303) produces carbohydrazides. researchgate.net
Further transformations of these derivatives have been demonstrated. For instance, heating 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid in acetic anhydride results in the formation of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole. researchgate.net This acetylated compound can then be hydrolyzed to yield 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole. researchgate.net The carbohydrazide (B1668358) derivatives can be reacted with triethyl orthoesters to form intermediates that, upon treatment with phosphorus (V) sulphide, yield corresponding thiones. researchgate.net These thiones can be further reacted with hydrazine hydrate to produce hydrazine derivatives, which can then be cyclized to form complex fused systems like furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-f] researchgate.netresearchgate.netresearchgate.nettriazines. researchgate.net
The Hemetsberger–Knittel protocol offers a three-step approach to synthesizing furo[3,2-b]pyrroles, involving nucleophilic substitution, Knoevenagel condensation, and thermolysis for intramolecular cyclocondensation. researchgate.net
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives often starts from (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid. researchgate.netresearchgate.net This acid can be converted to its corresponding azide, which upon heating in diphenyl ether, cyclizes to form 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. researchgate.netresearchgate.net Aromatization of this intermediate with phosphorus oxychloride yields a chloro-derivative, which can then be reduced to the target 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. researchgate.net
Further derivatization is possible. For example, the pyridin-4-one can be reacted with phosphorus pentasulfide to form a thione, which can then be methylated. researchgate.net N-methylation of the pyridin-4-one can also be achieved using methyl iodide under phase transfer catalysis (PTC) conditions. researchgate.net The chlorine atom in the chloro-derivative can be displaced by nucleophilic substitution with secondary amines to prepare 4-substituted furopyridines. researchgate.net Hydrolysis of the corresponding carbonitrile can yield 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid. researchgate.net
An alternative approach involves a cascade process of Sonogashira reactions of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.org The Pictet-Spengler reaction provides another route, based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by acid-catalyzed cyclization. beilstein-journals.orgnih.gov
The synthesis of N-(3-trifluoromethylphenyl)maleimide, a pyrrole-2,5-dione analog, is a key step in creating more complex structures. chemicalbook.com These maleimide (B117702) derivatives can be further functionalized. For example, (E)-3-(2-nitrobenzylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione can be synthesized and subsequently reduced to the corresponding amino derivative using iron in acetic acid. jocpr.com
Modern Catalytic and Reaction Condition Approaches
Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly reaction conditions, including the use of metal-free catalysts.
Recent advancements have led to the development of metal-free methods for the synthesis of trifluoromethylated pyrroles. One such approach involves a highly regioselective 1,4-hydroamination/cyclization/aromatization cascade reaction of β-CF3-1,3-enynamides with primary alkyl amines. rsc.org This method provides a direct route to 3-trifluoromethyl pyrroles.
Another metal-free strategy utilizes the [3+2] cycloaddition of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene (BTP). thieme-connect.com This reaction proceeds with high regioselectivity, and the best conditions often involve a mixture of DABCO and Cs2CO3 at 80°C. thieme-connect.com The proposed mechanism involves the formation of an oxazolone (B7731731) from the N-acyl α-amino acid, which then undergoes a regioselective cycloaddition with BTP. thieme-connect.com
Visible-light-promoted, transition-metal-free reactions are also emerging as a powerful tool. For instance, the perfluoroalkylation/cyclization of certain substrates can be achieved using an organic photocatalyst like Acr+-Mes·ClO4− in the presence of an acid additive such as trifluoroacetic acid (TFA). nih.gov This method has been successfully applied to the synthesis of trifluoromethylated oxindoles and quinoline-2,4(1H,3H)-diones. nih.gov
Microwave-Assisted Organic Synthesis in Pyrrole Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering substantial benefits over conventional heating methods. pensoft.netpensoft.net The application of microwave irradiation can lead to dramatically reduced reaction times, increased product yields, and enhanced purity. pensoft.net This technology leverages the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. In the realm of pyrrole chemistry, MAOS has been successfully applied to various classical synthetic routes, including the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. pensoft.netpensoft.net
The primary advantage of microwave heating is the significant acceleration of reaction rates, often reducing multi-hour or multi-day processes to mere minutes. pensoft.netnih.gov For instance, a solvent-free Paal-Knorr synthesis of pyrroles using salicylic (B10762653) acid as an organocatalyst achieved a 92% conversion in just 15 seconds under microwave irradiation. pensoft.net Similarly, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines was accomplished in a solvent-free manner using N-bromosuccinimide (NBS) as a catalyst, with microwave heating drastically shortening the reaction time. pensoft.net
While direct microwave-assisted synthesis of this compound is not extensively detailed, the methodology has been applied to closely related structures. For example, the synthesis of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, a fused pyrrole system, demonstrated that microwave irradiation shortens the reaction time while providing comparable yields to conventional methods. researchgate.net This indicates the high potential for applying MAOS to the synthesis of various derivatives of this compound. The technique's compatibility with solvent-free conditions also aligns with the principles of green chemistry, reducing environmental impact. pensoft.netpensoft.net
| Reaction Type | Reactants | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Paal-Knorr Synthesis | 4-Bromoaniline, 2,5-Hexanedione | Salicylic acid / Solvent-free | 15 seconds | 92% | pensoft.net |
| N-Substituted Pyrrole Synthesis | 2,5-Hexanedione, Primary amine | N-Bromosuccinimide / Solvent-free | Shortened time | Not specified | pensoft.net |
| Clauson-Kaas Synthesis | Amines, 2,5-Dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O / Solvent-free | 20 minutes | High | pensoft.net |
| Fused Pyrrole Synthesis | (Details in source) | (Details in source) | Shortened time | Comparable to conventional | researchgate.net |
Phase Transfer Catalysis in N-Alkylation and Other Transformations
Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This is achieved through the use of a phase-transfer agent, or catalyst, which is often a quaternary ammonium (B1175870) or phosphonium (B103445) salt. The catalyst transports one of the reactants (usually an anion) from one phase to the other, where it can react with the second reactant. tandfonline.com
In pyrrole chemistry, PTC is particularly valuable for the N-alkylation of the pyrrole ring. The pyrrole nitrogen is weakly acidic and can be deprotonated by a base to form the pyrrolide anion. In a typical PTC setup, the deprotonation occurs in an aqueous phase (or at the interface), and the phase-transfer catalyst shuttles the pyrrolide anion into the organic phase, where the alkylating agent (e.g., an alkyl halide) resides. This overcomes the insolubility of the pyrrolide salt in the organic solvent. tandfonline.com Solid-liquid PTC, where a solid base is used without a solvent, has also proven effective for the N-alkylation of various amides and heterocycles. researchgate.net
The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive bases like sodium hydroxide, and the avoidance of anhydrous solvents. tandfonline.com Efficient N-alkylation of pyrrole has been demonstrated on a large scale using solid triphase transfer catalysis conditions, which allows for the use of less reactive alkylating agents like alkyl chlorides. tandfonline.com
Furthermore, asymmetric phase-transfer catalysis has been developed for the enantioselective N-alkylation of indoles and pyrroles. nih.govresearchgate.net This advanced variant uses chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, to induce stereoselectivity in the reaction, leading to the formation of chiral products. researchgate.netsnnu.edu.cn This methodology is crucial for the synthesis of pharmacologically active compounds in an enantiomerically pure form. nih.gov
| Substrate | Reaction | Catalyst Type | Key Advantage | Reference |
|---|---|---|---|---|
| Pyrrole | N-Alkylation | Solid Triphase Transfer Catalyst | Enables use of low-reactivity alkyl chlorides. | tandfonline.com |
| Indoles and Pyrroles | Intramolecular N-Alkylation | Chiral Phase-Transfer Catalyst (Cinchona-based) | Enantioselective synthesis of chiral products. | nih.govresearchgate.net |
| Benzamide | N-Alkylation | PTC without solvent | Good selectivity and high yields under safe conditions. | researchgate.net |
| Pyrazoles | N-Alkylation | (Mentioned as an alternative method) | Typically performed under basic conditions. | semanticscholar.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical development where a specific enantiomer or diastereomer often exhibits the desired biological activity. For 2-arylpyrroles like this compound, chirality can arise from stereocenters on substituents or from axial chirality (atropisomerism) due to restricted rotation around the C-C single bond connecting the aryl and pyrrole rings. nih.govsciengine.com The development of methodologies for the catalytic and enantioselective synthesis of such chiral frameworks is a highly desirable goal. sciengine.com
Recent advances have focused on creating axially chiral 2-arylpyrroles, which are important structural motifs in bioactive molecules and chiral ligands. nih.govsciengine.com These strategies often rely on transition-metal catalysis or organocatalysis to control the stereochemical outcome. sciengine.com
Enantioselective Approaches in Pyrrole Synthesis
Several powerful enantioselective approaches have been developed for constructing chiral pyrrole derivatives. A notable strategy involves the concept of chirality transfer. In one such method, axially chiral 2-arylpyrrole frameworks are synthesized from enantioenriched atropisomeric alkenes. nih.gov The process begins with an organocatalytic asymmetric N-alkylation to generate the chiral alkene, which then undergoes a rapid cyclization to form the target 2-arylpyrrole with remarkably high efficiency in chirality transfer. snnu.edu.cnnih.gov This approach allows for the creation of novel atropisomers with a fully substituted pyrrole core and high enantiopurity. nih.gov
Organocatalysis, particularly with chiral phosphoric acids (CPAs), has also proven to be a versatile tool. CPAs can catalyze the stereoselective 1,8-addition of 2-arylpyrroles to in situ-generated 2,4'-biphenyl quinone methides. acs.org This reaction constructs complex chiral tetraarylmethanes, where the 2-arylpyrrole acts as a nucleophile, in good to excellent yields and high enantioselectivities (up to 95% ee). acs.org Light-induced phosphoric acid catalysis has also been employed in a one-pot, three-component reaction to create N-arylpyrroles with both C-N axial chirality and a central quaternary stereocenter simultaneously and with high stereoselectivity. nih.gov
The enantioselective synthesis of pyrrolines bearing a trifluoromethyl group has also been achieved through organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, followed by a one-pot reduction and cyclization sequence, yielding products with excellent enantiomeric excesses (97-98% ee). nih.gov These diverse strategies highlight the sophisticated tools available to chemists for the precise construction of chiral this compound derivatives.
| Methodology | Catalyst/Reagent | Type of Chirality | Key Features | Reference |
|---|---|---|---|---|
| Chirality Transfer | Cinchonine-derived organocatalyst | C-C Axial Chirality (Atropisomerism) | Asymmetric N-alkylation followed by cyclization of atropisomeric alkenes. | snnu.edu.cnnih.gov |
| Organocatalytic 1,8-Addition | Chiral Phosphoric Acid (CPA) | Central Chirality (Tetraarylmethanes) | Stereoselective addition of 2-arylpyrroles to quinone methides. | acs.org |
| Light-Induced Oxo-diarylation | Chiral Phosphoric Acid (CPA) | C-N Axial and Central Chirality | Simultaneous creation of two stereogenic elements in one pot. | nih.gov |
| Organocatalyzed Conjugate Addition | Organocatalyst | Central Chirality (on pyrroline (B1223166) ring) | Synthesis of β-trifluoromethylated pyrrolines with high ee. | nih.gov |
Chemical Reactivity and Derivatization of 2 3 Trifluoromethyl Phenyl Pyrrole Systems
Electrophilic Substitution Reactions on the Pyrrole (B145914) and Phenyl Rings
Electrophilic substitution is a fundamental reaction for aromatic and heteroaromatic systems. In the case of 2-[3-(trifluoromethyl)phenyl]pyrrole, the presence of two distinct rings, each with differing electronic properties, leads to selective reactivity.
Regioselectivity and Electronic Effects of the Trifluoromethyl Group
The pyrrole ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms and making it significantly more reactive than benzene. Theoretical and experimental studies on pyrrole itself show that electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (the arenium ion) is stabilized by a greater number of resonance structures compared to attack at the C3 (or β) position. researchgate.netacs.orgnih.gov In 2-substituted pyrroles like the title compound, the remaining C5 position is the most activated and sterically accessible site for electrophiles. Therefore, electrophilic reactions such as Vilsmeier-Haack formylation, halogenation, or nitration are expected to occur predominantly at the C5 position of the pyrrole ring.
Conversely, the phenyl ring is substituted with a trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the phenyl ring, making it much less susceptible to electrophilic attack compared to the pyrrole moiety. In the event of a forced electrophilic substitution on the phenyl ring, the trifluoromethyl group acts as a meta-director. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions (C2', C4', and C6' relative to the pyrrole substituent) the least deactivated and thus the most likely sites for substitution. Consequently, there is a strong regiochemical preference for electrophilic substitution to occur on the electron-rich pyrrole ring rather than the electron-deficient phenyl ring.
Nucleophilic Reactions and Functional Group Transformations
The derivatization of this compound systems often involves reactions at the pyrrole nitrogen or transformations of functional groups appended to the heterocyclic core. These reactions are crucial for the synthesis of more complex molecules.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrole ring, while contributing its lone pair to the aromatic system, can still act as a nucleophile, particularly after deprotonation by a suitable base. This allows for the introduction of various substituents at the N1 position. Research on the closely related methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate system demonstrates facile N-substitution. Treatment of this compound with reagents such as methyl iodide or benzyl (B1604629) chloride in the presence of a base leads to the corresponding N-alkylated products. Similarly, N-acylation can be achieved, for example, by reaction with acetic anhydride (B1165640), yielding the N-acetyl derivative. These reactions highlight the synthetic utility of modifying the pyrrole nitrogen to introduce diverse functionalities.
Table 1: Examples of N-Substitution Reactions on a this compound Analog
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Methyl iodide | Methyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Benzyl chloride | Methyl 4-benzyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Acetic anhydride | Methyl 4-acetyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate |
Hydrolysis of Carboxylate and Acetyl Moieties
Ester and acetyl groups attached to the pyrrole ring can be readily hydrolyzed under standard conditions to yield carboxylic acids and deacetylated compounds, respectively. The hydrolysis of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives to the corresponding carboxylic acids has been successfully demonstrated. This transformation is typically carried out using aqueous base followed by acidification and provides a key intermediate for further derivatization, such as decarboxylation or conversion to other functional groups. Similarly, an N-acetyl group can be removed via hydrolysis to regenerate the N-H pyrrole.
Reactions Involving Hydrazide Derivatives
Carboxylic acid esters on the pyrrole ring can be converted into carbohydrazides, which are versatile intermediates for the synthesis of various heterocyclic systems. The reaction of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate with hydrazine (B178648) hydrate (B1144303) efficiently produces the corresponding 5-carbohydrazide. This hydrazide can then undergo a variety of cyclization and condensation reactions. For instance, reaction with triethyl orthoesters can lead to the formation of triazinone derivatives. Further transformations of these products can yield a diverse array of fused heterocyclic systems, demonstrating the synthetic potential of hydrazide derivatives in this series.
Transformations of Carbonyl and Hydroxymethyl Groups
Carbonyl groups, such as formyl (aldehyde) groups, introduced onto the pyrrole ring are valuable handles for further functionalization. A formyl group can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction converts the electrophilic carbonyl carbon into a nucleophilic alcohol.
Conversely, a hydroxymethyl group can be oxidized back to the formyl group. A common and effective reagent for the oxidation of alcohols on electron-rich heterocyclic systems to aldehydes is activated manganese dioxide (MnO₂). This reagent is known for its mildness and selectivity in oxidizing allylic and benzylic-type alcohols, which includes hydroxymethyl groups attached to pyrrole rings.
These transformations between carbonyl and hydroxymethyl groups provide a pathway for modifying substituents on the pyrrole ring, allowing for the introduction of different functionalities and the extension of molecular scaffolds.
Cycloaddition Reactions of Pyrrole and Fused Pyrrole Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. Pyrrole and its derivatives, including those bearing a 2-[3-(trifluoromethyl)phenyl] substituent, can participate in various cycloaddition processes, leveraging the reactivity of the pyrrole ring's π-system. The aromatic character of pyrrole means it is less reactive than a simple diene, but under appropriate conditions or with suitable activation, it can undergo these transformations. researchgate.net
[3+2] Cycloaddition Processes
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a common method for synthesizing five-membered heterocyclic rings. mdpi.comnih.gov In the context of trifluoromethyl-substituted pyrrole systems, this reaction is particularly useful for creating fused pyrazole-pyrrole frameworks. For instance, trifluoromethylated pyrrolo[3,4-c]pyrazoles can be synthesized via a mechanochemical [3+2] cycloaddition. researchgate.net This process involves the reaction of in situ generated trifluoroacetonitrile (B1584977) imines (as the 1,3-dipole) with dipolarophiles such as maleimide (B117702) and its N-substituted derivatives. researchgate.net
Another strategy involves using trifluoromethylated N-acylhydrazones as precursors to the 1,3-dipole. These compounds can react with dipolarophiles like dimethyl maleate (B1232345) or nitroolefins under basic conditions to yield trifluoromethylated pyrazolidines, which are precursors to pyrazolines and pyrazoles. researchgate.netrsc.org These reactions provide an efficient route to potentially bioactive trifluoromethyl-containing heterocyclic systems. researchgate.net
| 1,3-Dipole Precursor | Dipolarophile | Resulting Framework | Reference |
| Trifluoroacetonitrile imines | Maleimides | Pyrrolo[3,4-c]pyrazole | researchgate.net |
| Trifluoromethylated N-acylhydrazones | Dimethyl maleate | Trifluoromethylated pyrazolidine | researchgate.net |
| Trifluoromethylated N-acylhydrazones | Nitroolefins | Trifluoromethylated pyrazolidine | rsc.org |
[4+2] Cycloaddition and Cycloreversion Reactions
Pyrroles can participate in [4+2] cycloaddition (Diels-Alder) reactions, although their inherent aromaticity can impede reactivity. researchgate.net The reaction of a fused pyrrole system derived from this compound has been documented. Specifically, 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole, an N-acylated derivative, undergoes a cycloaddition reaction with dimethyl butynedioate (DMAD). researchgate.net In this transformation, the furo[3,2-b]pyrrole core acts as the diene component, reacting with the electron-deficient alkyne (dienophile) to yield a substituted benzo[b]furan product after rearrangement and elimination. researchgate.net This demonstrates the capability of these fused systems to engage in [4+2] cycloadditions, leading to the formation of complex aromatic structures. researchgate.net
| Diene | Dienophile | Reaction Conditions | Product | Reference |
| 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole | Dimethyl butynedioate (DMAD) | Heating | Substituted benzo[b]furan | researchgate.net |
Synthesis of Complex Fused Polycyclic Systems
The this compound scaffold serves as a valuable starting point for the synthesis of elaborate, multi-ring heterocyclic systems through sequential reactions. These complex structures are often of interest in medicinal chemistry.
Formation of Furo[2',3':4,5]pyrrolo[1,2-d]researchgate.netsemanticscholar.orgnih.govtriazolo[3,4-f]researchgate.netsemanticscholar.orgnih.govtriazines
A highly complex, fused polycyclic system, 9-[3-(trifluoromethyl)phenyl]furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netsemanticscholar.orgnih.govtriazolo[3,4-f] researchgate.netsemanticscholar.orgnih.govtriazine, has been synthesized starting from a derivative of this compound. researchgate.net The synthesis originates from methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. researchgate.net
The key synthetic steps are outlined below:
Hydrazinolysis : The starting ester is converted to the corresponding 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide by reacting it with hydrazine hydrate. researchgate.net
First Cyclization : The carbohydrazide (B1668358) is reacted with triethyl orthoesters to construct the furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netsemanticscholar.orgnih.govtriazine ring system. researchgate.net
Thionation : The resulting triazinone is treated with a thionating agent like phosphorus pentasulfide to convert the carbonyl group into a thiocarbonyl. researchgate.net
Hydrazine Addition : The thione derivative then reacts with hydrazine hydrate to form a key hydrazine intermediate. researchgate.net
Second Cyclization : The final ring closure is achieved by reacting this intermediate with triethyl orthoformate, which builds the triazole ring and completes the target furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netsemanticscholar.orgnih.govtriazolo[3,4-f] researchgate.netsemanticscholar.orgnih.govtriazine framework. researchgate.net
| Step | Key Reactant/Intermediate | Reagent(s) | Resulting Moiety | Reference |
| 1 | Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Hydrazine hydrate | Furo[3,2-b]pyrrole-5-carbohydrazide | researchgate.net |
| 2 | Furo[3,2-b]pyrrole-5-carbohydrazide | Triethyl orthoesters | Furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netsemanticscholar.orgnih.govtriazinone | researchgate.net |
| 3 | Furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netsemanticscholar.orgnih.govtriazinone | Phosphorus pentasulfide | Furo-pyrrolo-triazine thione | researchgate.net |
| 4 | Furo-pyrrolo-triazine thione | Hydrazine hydrate | Hydrazine derivative | researchgate.net |
| 5 | Hydrazine derivative | Triethyl orthoformate | Furo[...] researchgate.netsemanticscholar.orgnih.govtriazolo[3,4-f] researchgate.netsemanticscholar.orgnih.govtriazine | researchgate.net |
Creation of Pyrazolo-pyrrole and Pyrazoline-pyrrole Frameworks
Frameworks containing both pyrazole (B372694)/pyrazoline and pyrrole rings are synthetically accessible from precursors related to this compound. These syntheses can be achieved through either cycloaddition or condensation/cyclization pathways.
One approach involves the synthesis of chalcone-pyrrole hybrids which are then cyclized to form pyrazoline-pyrrole derivatives. nih.gov This method begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) (e.g., 1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}ethan-1-one) with pyrrole-2-carboxaldehyde. This reaction yields a chalcone (B49325), which is an α,β-unsaturated ketone containing both the pyrrole and the trifluoromethyl-pyrazole moieties. Subsequent treatment of this chalcone with hydrazine hydrate in a suitable solvent like ethanol (B145695) leads to a cyclization reaction, affording the final 3-(trifluoromethyl)pyrazole-tethered pyrazoline-pyrrole derivative. nih.gov
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reference |
| 1 (Condensation) | 1-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}ethan-1-one | Pyrrole-2-carboxaldehyde | Chalcone-pyrrole derivative | nih.gov |
| 2 (Cyclization) | Chalcone-pyrrole derivative | Hydrazine hydrate | Pyrazoline-pyrrole derivative | nih.gov |
As discussed in section 3.3.1, a more direct route to fused pyrazolo-pyrrole systems is through [3+2] cycloaddition reactions. For example, the reaction between in situ generated trifluoroacetonitrile imines and maleimides directly yields trifluoromethylated pyrrolo[3,4-c]pyrazoles. researchgate.net This highlights the utility of cycloaddition chemistry in efficiently constructing these complex fused frameworks. researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of Trifluoromethylated Pyrroles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-[3-(Trifluoromethyl)phenyl]pyrrole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, offers a complete picture of its molecular framework.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) and the trifluoromethylphenyl rings. The pyrrole protons, being in an aromatic environment, typically resonate in the downfield region. pearson.com Specifically, the protons at the C5, C3, and C4 positions of the pyrrole ring are anticipated to appear as multiplets due to spin-spin coupling. The proton on the nitrogen atom (N-H) is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The protons on the phenyl ring will also produce signals in the aromatic region, generally between 7.0 and 8.0 ppm. oregonstate.edulibretexts.org The substitution pattern will lead to a complex splitting pattern. The trifluoromethyl group's strong electron-withdrawing nature will deshield the adjacent protons, causing them to resonate at a lower field.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrole N-H | 8.0 - 8.5 | br s |
| Phenyl H-2' | ~7.8 | s |
| Phenyl H-4' | ~7.6 | d |
| Phenyl H-5' | ~7.5 | t |
| Phenyl H-6' | ~7.7 | d |
| Pyrrole H-5 | ~6.8 | m |
| Pyrrole H-3 | ~6.5 | m |
Note: Predicted values are based on typical chemical shifts for substituted pyrroles and trifluoromethylphenyl derivatives. pearson.comnih.govchemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrrole ring are expected to resonate between 100 and 130 ppm. spectrabase.com The carbon attached to the phenyl group (C2) will be shifted downfield. The carbons of the phenyl ring will appear in the aromatic region (120-140 ppm), with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. researchgate.net The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C=O | N/A | |
| Aromatic C | 110 - 140 | |
| C-CF₃ | ~131 | q |
| CF₃ | ~124 | q |
| Pyrrole C2 | ~130 | s |
| Pyrrole C5 | ~110 | s |
| Pyrrole C3 | ~108 | s |
| Pyrrole C4 | ~105 | s |
| Phenyl C1' | ~135 | s |
| Phenyl C2' | ~125 | s |
| Phenyl C3' | ~131 | q |
| Phenyl C4' | ~129 | s |
| Phenyl C5' | ~123 | s |
Note: Predicted values are based on typical chemical shifts for substituted pyrroles and trifluoromethylphenyl derivatives. spectrabase.comresearchgate.net 'q' denotes a quartet due to coupling with fluorine atoms.
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR is particularly useful for organofluorine compounds. alfa-chemistry.com The trifluoromethyl group in this compound is expected to show a single sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment. nih.govbiophysics.org For a trifluoromethyl group on a phenyl ring, the chemical shift is typically observed around -60 to -65 ppm relative to CFCl₃. researchgate.netucsb.edu
Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound
| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|
Note: The chemical shift is referenced to CFCl₃.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netrsc.orgnih.gov
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the pyrrole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of both the pyrrole and phenyl rings should appear in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are anticipated in the region of 1100-1350 cm⁻¹. kurouskilab.com
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. kurouskilab.com Therefore, the C=C stretching modes of the aromatic rings are expected to give strong signals in the Raman spectrum. The symmetric stretching of the CF₃ group would also be Raman active.
Table 4: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C Stretch (Aromatic) | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1100 - 1350 | IR |
Note: These are general ranges and the exact positions of the bands can provide more detailed structural information.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. lcms.czchemrxiv.org For this compound, with a molecular formula of C₁₁H₈F₃N, the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a measured mass with high accuracy (typically within 5 ppm), confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Table 5: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃N |
| Calculated Exact Mass [M+H]⁺ | 212.0682 |
Note: The calculated exact mass is for the protonated molecule [M+H]⁺.
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this compound.
Without experimental data, any discussion of the molecular conformation remains theoretical. For aryl-pyrrole systems, a key conformational feature is the dihedral angle between the plane of the pyrrole ring and the plane of the phenyl ring. This angle is influenced by the electronic and steric effects of substituents on both rings. For instance, in related structures, the pyrrole and phenyl rings are often not coplanar. In (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, the pyrrole ring is inclined to the phenyl ring at a dihedral angle of 59.95 (13)° researchgate.netnih.gov. Similarly, for (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, this angle is 44.94 (8)° nih.goviucr.org. It is plausible that this compound would also adopt a non-planar conformation to minimize steric hindrance between the rings and their substituents.
The solid-state packing of molecules is governed by intermolecular interactions. For a molecule like this compound, several types of interactions would be expected to play a role. The pyrrole ring contains an N-H group, which can act as a hydrogen bond donor. This N-H group could form hydrogen bonds with electronegative atoms on neighboring molecules.
In the absence of a strong hydrogen bond acceptor on the molecule itself, the N-H group might interact with the π-system of an adjacent aromatic ring or with the fluorine atoms of the trifluoromethyl group of a neighboring molecule, although C-F···H interactions are generally weak. The aromatic rings (both pyrrole and phenyl) can also participate in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules and contribute significantly to the stability of the crystal lattice iucr.org. Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts in crystals researchgate.netnih.gov.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The existence of polymorphism for this compound is unknown without experimental studies. Factors such as solvent of crystallization, temperature, and pressure can influence which polymorphic form is obtained.
Computational and Theoretical Chemistry of 2 3 Trifluoromethyl Phenyl Pyrrole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-[3-(Trifluoromethyl)phenyl]pyrrole, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of electronic properties. researchgate.netresearchgate.netinpressco.com These calculations are fundamental to understanding the molecule's stability and chemical reactivity.
Key insights derived from DFT include the calculation of global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, help quantify the molecule's reactivity. mdpi.comscielo.org.bo
Chemical Hardness (η): Represents the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These parameters provide a quantitative framework for predicting how this compound will behave in chemical reactions, for instance, acting as a nucleophile or an electrophile. mdpi.com The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence these electronic properties, modulating the reactivity of both the phenyl and pyrrole (B145914) rings.
| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | ~ 6.5 - 7.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | ~ 0.5 - 1.5 | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 - 3.5 | Resistance to deformation of electron cloud. |
| Chemical Potential (μ) | - (I + A) / 2 | ~ -3.5 - -4.5 | Electron escaping tendency. |
| Electrophilicity Index (ω) | μ2 / 2η | ~ 2.0 - 3.0 | Propensity to act as an electrophile. |
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. researchgate.net
For this compound, theoretical calculations show that the HOMO is typically localized over the electron-rich pyrrole ring, indicating that this is the primary site for electrophilic attack. scispace.com Conversely, the LUMO is expected to be distributed more towards the electron-deficient 3-(trifluoromethyl)phenyl ring, which acts as the electron-accepting part of the molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com
Electron density analysis and Molecular Electrostatic Potential (MEP) maps further visualize the electronic distribution. researchgate.net MEP maps illustrate the charge distribution from the perspective of an approaching reagent. For this molecule, negative potential (red/yellow regions) would be concentrated around the nitrogen atom of the pyrrole ring, indicating a site for electrophilic attack or protonation. Positive potential (blue regions) would be associated with the N-H proton and the electron-deficient regions of the trifluoromethylphenyl ring, highlighting sites susceptible to nucleophilic attack. researchgate.net
| Property | Predicted Value (eV) | Primary Location |
|---|---|---|
| HOMO Energy | -6.8 | Pyrrole Ring |
| LUMO Energy | -1.2 | Trifluoromethylphenyl Ring |
| HOMO-LUMO Gap (ΔE) | 5.6 | N/A |
Conformational Analysis and Energetic Profiles
The three-dimensional structure of this compound is defined by the rotation around the single bond connecting the phenyl and pyrrole rings. Conformational analysis using computational methods can map the potential energy surface as a function of the dihedral angle between the two rings. researchgate.netrsc.org
Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogens on the pyrrole ring, the molecule is not expected to be planar in its lowest energy conformation. comporgchem.com The global minimum energy conformation likely corresponds to a twisted structure where the dihedral angle is between 30° and 50°.
The energetic profile of this rotation typically shows two main barriers:
A higher energy barrier for the planar conformation (0° or 180° dihedral angle) due to maximum steric repulsion.
A lower energy barrier for the perpendicular conformation (90° dihedral angle), where π-conjugation between the rings is minimized. biomedres.us
Understanding these rotational barriers and the resulting conformational preferences is crucial, as the molecule's shape directly impacts its interaction with biological targets. researchgate.net
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| ~40° | Global Minimum (Twisted) | 0.0 |
| 0° | Planar Transition State | ~2.0 - 3.0 |
| 90° | Perpendicular Transition State | ~1.5 - 2.5 |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, calculations would predict distinct shifts for the protons on the pyrrole and phenyl rings, influenced by the electron-withdrawing trifluoromethyl group. Comparing calculated shifts with experimental data can confirm structural assignments. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. researchgate.netscirp.orgajchem-a.com For this molecule, characteristic frequencies would be predicted for the N-H stretch of the pyrrole, aromatic C-H stretches, C=C ring stretches, and the strong, characteristic C-F stretching vibrations of the CF₃ group. researchgate.net
| Proton | Predicted Shift Range (ppm) | Influencing Factors |
|---|---|---|
| Pyrrole N-H | 8.0 - 9.0 | Aromaticity, Hydrogen Bonding |
| Pyrrole C-H | 6.0 - 7.0 | Ring Current, Phenyl Substitution |
| Phenyl C-H | 7.4 - 7.8 | CF₃ Electron Withdrawal, Ring Current |
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch (asymmetric) | 1250 - 1350 |
| C-F Stretch (symmetric) | 1100 - 1180 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a reaction coordinate diagram can be constructed, providing the activation energies that govern the reaction rate.
For this compound, a key reaction would be electrophilic aromatic substitution on the pyrrole ring. Computational studies can model the approach of an electrophile (e.g., NO₂⁺) to different positions on the ring. By calculating the energies of the intermediate sigma complexes and the transition states leading to them, the regioselectivity of the reaction can be predicted. figshare.com Such models would likely confirm that substitution is favored at the C5 position (alpha to the nitrogen and furthest from the bulky phenyl group), which is typical for 2-substituted pyrroles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design and materials science to correlate the chemical structure of a compound with its biological activity or a specific property. ufv.brresearchgate.net This is achieved by developing a mathematical model that relates calculated molecular descriptors to experimental outcomes. mdpi.comnih.gov
For this compound and its analogues, a QSAR study would begin by calculating a wide range of molecular descriptors. nih.gov These descriptors fall into several categories:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational indices.
Lipophilic: LogP (partition coefficient), which describes hydrophobicity.
Topological: Indices that describe molecular connectivity and branching.
Once a set of derivatives is synthesized and their biological activity is measured, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules and prioritizing synthetic efforts.
| Descriptor Class | Examples | Property Modeled |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, Shape, Fit to a Binding Site |
| Lipophilic | LogP, Polar Surface Area (PSA) | Membrane Permeability, Hydrophobicity |
| Topological | Wiener Index, Kier & Hall Indices | Molecular Connectivity, Branching, Shape |
Emerging Research Directions and Advanced Applications of 2 3 Trifluoromethyl Phenyl Pyrrole Derivatives
Design and Synthesis as Versatile Chemical Intermediatesresearchgate.net
The 2-[3-(trifluoromethyl)phenyl]pyrrole moiety is a key constituent in the synthesis of a variety of more complex heterocyclic systems. Its derivatives, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, serve as highly versatile intermediates in organic synthesis. The reactivity of this scaffold allows for a wide range of chemical transformations, leading to the generation of diverse molecular architectures.
Detailed research findings have demonstrated that methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo N-substitution reactions with reagents like methyl iodide, benzyl (B1604629) chloride, and acetic anhydride (B1165640). researchgate.net Hydrolysis of the ester group yields the corresponding carboxylic acids, which can be further transformed. For instance, heating 2-[3-(trifluoromethyl)phenly]-4H-furo[3,2-b]pyrrole-5-carboxylic acid in acetic anhydride results in the formation of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole. researchgate.net This acetylated derivative can then participate in cycloaddition reactions, for example, with dimethyl butynedioate to produce substituted benzo[b]furans. researchgate.net
Furthermore, the carbohydrazides derived from these furo[3,2-b]pyrroles are valuable precursors for the synthesis of fused heterocyclic systems. They can be reacted with triethyl orthoesters to form intermediates that, upon treatment with phosphorus (V) sulfide, yield the corresponding thiones. researchgate.net These thiones can then be cyclized with hydrazine (B178648) hydrate (B1144303) and subsequently with triethyl orthoformiate to construct complex fused ring systems like furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-f] researchgate.netresearchgate.netresearchgate.nettriazines. researchgate.net The use of microwave irradiation in some of these condensation reactions has been shown to significantly reduce reaction times while maintaining comparable yields to classical heating methods. researchgate.net
Table 1: Synthetic Transformations of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole Derivatives researchgate.net
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Methyl iodide / Benzyl chloride / Acetic anhydride | N-substituted furo[3,2-b]pyrroles |
| 2-[3-(Trifluoromethyl)phenly]-4H-furo[3,2-b]pyrrole-5-carboxylic acid | Acetic anhydride (heat) | 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole |
| 4-Acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole | Dimethyl butynedioate | Substituted benzo[b]furan |
| 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | Triethyl orthoesters, then P4S10 | Fused thiones |
| Fused thiones | Hydrazine hydrate, then Triethyl orthoformiate | Furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-f] researchgate.netresearchgate.netresearchgate.nettriazines |
Electrochemical Behavior and Applicationsnih.govpsu.edu
The electrochemical properties of pyrrole (B145914) and its derivatives have been extensively studied, leading to the development of advanced materials with applications in electronics, sensors, and energy storage. The presence of the 3-(trifluoromethyl)phenyl substituent is expected to significantly influence the electrochemical behavior of the pyrrole monomer, affecting its oxidation potential and the properties of the resulting polymer.
Organic electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the synthesis of pyrrole derivatives. rsc.org Electrochemical methods can be employed for the oxidative annulation of primary amines with aldehydes or ketones to construct polysubstituted pyrroles. rsc.org While specific studies on the electrochemical synthesis of this compound are not abundant, the general principles of electrochemical synthesis of substituted pyrroles are well-established. These methods often involve the generation of radical intermediates and proceed through a radical addition reaction pathway. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, would likely increase the oxidation potential of the monomer, a factor that needs to be considered in the design of the electrochemical synthesis protocol.
Electrochemical polymerization is a powerful technique for the fabrication of conductive polymer films with controlled thickness and morphology directly onto an electrode surface. nih.govpsu.edu The electropolymerization of pyrrole and its N-substituted derivatives has been widely investigated. nih.gov The process is typically initiated by the oxidation of the monomer to a radical cation, which then undergoes coupling reactions to form oligomers and eventually a polymer film. dtic.mil
The properties of the resulting polypyrrole are highly dependent on the nature of the substituents on the pyrrole ring, the electrolyte, and the polymerization conditions such as current density and temperature. researchgate.net The introduction of a 3-(trifluoromethyl)phenyl group at the 2-position of the pyrrole ring would be expected to impact the electronic and steric properties of the resulting polymer. The electron-withdrawing nature of the CF3 group could influence the conductivity and redox properties of the polymer, while the bulky phenyl group could affect the planarity and packing of the polymer chains, thereby influencing its mechanical and optical properties. Copolymers can also be formed by electropolymerizing a mixture of pyrrole and its derivatives, leading to materials with properties that are intermediate between those of the respective homopolymers. mdpi.com
Table 2: General Parameters in the Electrochemical Polymerization of Pyrrole Derivatives researchgate.net
| Parameter | Influence on Polymer Properties |
|---|---|
| Monomer Concentration | Affects polymerization rate and film morphology. |
| Current Density | Influences the rate of polymer growth and film density. |
| Electrolyte | Affects the conductivity, morphology, and mechanical properties of the film. |
| Solvent | Can influence the solubility of the monomer and the swelling of the polymer film. |
| Temperature | Affects the polymerization rate and the structure of the resulting polymer. |
Development of Novel Chemical Scaffolds for Targeted Molecular Interactions
The this compound scaffold holds significant promise in medicinal chemistry as a core structure for the design of novel therapeutic agents. Its structural and electronic features can be exploited to achieve targeted molecular interactions with biological macromolecules.
The selective chemical modification of proteins is a crucial tool in chemical biology and drug development. nih.gov Maleimides are widely used reagents for the specific modification of cysteine residues in proteins through a Michael addition reaction. youtube.comyoutube.com A this compound scaffold could be functionalized with a maleimide (B117702) group to create a novel bioconjugation agent.
The pyrrole ring can be derivatized at the nitrogen atom or at other available positions on the ring to attach a linker connected to a maleimide moiety. Such a molecule would combine the specific protein-targeting properties that could be engineered into the this compound part of the molecule with the cysteine-reactive functionality of the maleimide. The trifluoromethylphenyl group could be designed to interact with a specific pocket on the target protein, thereby directing the maleimide to a nearby cysteine residue for covalent modification. This approach could lead to the development of highly specific protein inhibitors or probes.
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemotypes with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetic profile. nih.govniper.gov.in The this compound core can be considered a novel scaffold that could be explored as a bioisosteric replacement for other aromatic or heteroaromatic rings in known drug molecules. psu.edu
For instance, in a hypothetical scenario, if a known kinase inhibitor contains a substituted phenyl ring as a key pharmacophore, a medicinal chemist could replace this ring with the this compound scaffold. The trifluoromethyl group can mimic the electronic properties of other substituents, while the pyrrole ring offers different hydrogen bonding capabilities and steric profiles compared to a simple phenyl ring. Subsequent structure-activity relationship (SAR) studies would involve synthesizing a library of derivatives with modifications on both the pyrrole and phenyl rings to optimize the interactions with the target protein. This approach could lead to the discovery of new drug candidates with improved therapeutic potential. dundee.ac.ukuniroma1.it
Table 3: Hypothetical Scaffold Hopping Strategy
| Original Scaffold | Hopped Scaffold | Potential Advantages of Hopped Scaffold |
|---|---|---|
| Substituted Phenyl Ring in a Kinase Inhibitor | This compound | Novel chemical space, altered hydrogen bonding potential, modified steric and electronic properties, potential for improved selectivity or pharmacokinetic properties. |
| Indole-based Scaffold | This compound | Change in ring size and heteroatom position, potential to overcome metabolic liabilities associated with the indole (B1671886) ring. |
| Thiophene-based Scaffold | This compound | Altered aromaticity and electronic distribution, potential for different binding interactions. |
Advanced Materials Science Applications of this compound Derivatives
The incorporation of the this compound moiety into larger molecular and macromolecular structures has opened new avenues in materials science. The unique electronic properties conferred by the trifluoromethyl group, combined with the inherent characteristics of the pyrrole ring, make these derivatives promising candidates for a range of advanced applications, particularly in organic electronics and sensor technology.
The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electronic structure of the pyrrole ring. This substitution can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. nih.govnih.gov This modulation of frontier molecular orbitals is a critical strategy in designing materials for organic electronic devices, as it allows for better energy level alignment with other device components, potentially leading to improved performance and stability. nih.gov
Conductive Polymers
While specific studies detailing the polymerization and conductivity of poly(this compound) are not extensively documented, the broader field of substituted polypyrroles (PPy) provides a strong basis for its potential. Polypyrrole itself is a well-known conductive polymer, with conductivity arising from the delocalized π-electron system along its backbone. du.ac.ir The electrical properties of PPy can be tuned by introducing various substituents onto the pyrrole ring. mdpi.com
The introduction of a phenyl group at the 2-position of the pyrrole ring generally affects the resulting polymer's properties. For instance, N-phenylpyrrole derivatives can be electropolymerized to form electroactive films. nih.gov The electronic interactions between the phenyl substituents and the polypyrrole chain can alter the oxidation potential and doping levels of the polymer. nih.gov
The trifluoromethyl group on the phenyl ring is expected to further modify these properties. The strong electron-withdrawing effect of the -CF3 group can influence the polymerization process and the final conductivity of the polymer. While this can sometimes make polymerization more difficult, it can also lead to materials with enhanced stability and different electronic characteristics compared to unsubstituted polypyrrole. The conductivity of polypyrrole and its derivatives is highly dependent on factors such as the oxidant used during synthesis, dopants, and reaction conditions. du.ac.irresearchgate.net For instance, polypyrrole synthesized with ferric chloride (FeCl3) as an oxidant often exhibits higher conductivity than when ammonium (B1175870) persulfate is used. du.ac.irijert.org
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2-arylpyrrole are being explored for their potential in organic light-emitting diodes (OLEDs). The inherent fluorescence of the pyrrole moiety can be tuned by the introduction of different aryl substituents. researchgate.net The trifluoromethylphenyl group, in particular, can influence the photophysical properties, such as the emission wavelength and quantum yield. researchgate.net
In the design of OLEDs, materials with specific HOMO and LUMO energy levels are required for efficient charge injection and transport, leading to effective electroluminescence. jmaterenvironsci.com Pyrrole-based materials have been investigated as components in various layers of OLED devices, including the emissive layer and charge-transporting layers. jmaterenvironsci.comnih.gov For example, carbazole (B46965) derivatives, which contain pyrrole rings, are widely used due to their excellent hole-transporting properties and high thermal stability. nih.gov
The performance of OLEDs is characterized by several parameters, including luminance, current efficiency, and external quantum efficiency (EQE). Research on various aryl-substituted heterocyclic compounds, including those with pyrrole units, has demonstrated a wide range of performance metrics.
Chemical Sensors
The pyrrole scaffold is a common structural motif in fluorescent chemosensors due to its electron-rich nature and ability to engage in various intermolecular interactions. du.ac.ir Derivatives of this compound are being investigated for their potential in chemical sensing applications, particularly for the detection of metal ions.
The sensing mechanism often relies on the interaction between the analyte (e.g., a metal ion) and the pyrrole-based sensor molecule, which leads to a change in the sensor's photophysical properties, such as fluorescence quenching or enhancement. du.ac.ir The trifluoromethylphenyl group can influence the selectivity and sensitivity of the sensor by modifying the electronic properties of the pyrrole ring and affecting the binding affinity for the target analyte.
Fluorescence quenching is a common phenomenon used in sensing, where the presence of a quencher, such as certain metal ions (e.g., Fe³⁺, Cu²⁺), decreases the fluorescence intensity of the sensor molecule. nih.govmdpi.com The efficiency of this quenching can be quantified and used for the quantitative detection of the analyte. mdpi.com
Q & A
Q. Q1. What are the common synthetic strategies for preparing 2-[3-(Trifluoromethyl)phenyl]pyrrole and its derivatives?
Synthetic routes often involve cycloaddition reactions or coupling of trifluoromethylated precursors. For example, 3-trifluoromethylpyrroles can be synthesized via gold-catalyzed reactions using mesylated amino trifluoromethyl precursors, as described in recent methodologies . Another approach uses 1,3-dipolar cycloadditions with trifluoromethylated dipolarophiles, enabling regioselective formation of the pyrrole nucleus . Key challenges include avoiding side reactions from the electron-withdrawing CF₃ group, which necessitates optimized catalysts (e.g., AuCl₃) and mild conditions .
Q. Q2. How is the compound characterized structurally?
Routine characterization includes:
- ¹H/¹³C NMR : Distinct signals for pyrrole protons (δ 6.5–7.5 ppm) and CF₃-substituted aromatic protons (δ 7.2–7.9 ppm) .
- X-ray crystallography : Used to confirm regiochemistry and non-covalent interactions (e.g., C–F···H hydrogen bonds). SHELX programs are standard for refinement, with typical R factors < 0.05 for high-resolution data .
Advanced Synthetic Challenges
Q. Q3. How can researchers resolve contradictions in reported yields for trifluoromethylpyrrole syntheses?
Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, microwave-assisted synthesis (e.g., 92% yield in 3 minutes for acid-catalyzed pyrazole coupling ) outperforms traditional heating. Methodological answers include:
- Control experiments : Varying solvents (ethanol vs. DMF) and catalysts (protic vs. Lewis acids).
- Kinetic studies : Monitoring by LC-MS to identify intermediates and optimize stepwise pathways .
Q. Q4. What strategies improve regioselectivity in electrophilic substitution reactions on trifluoromethylpyrroles?
The CF₃ group directs electrophiles to specific positions due to its strong electron-withdrawing effect. Computational tools (e.g., DFT calculations) predict reactivity trends:
- Meta-substitution : CF₃ at C3 favors electrophilic attack at C2/C5 in pyrrole derivatives .
- Steric guidance : Bulky substituents adjacent to CF₃ can block undesired sites, as shown in furo[3,2-b]pyrrole syntheses .
Biological Evaluation
Q. Q5. What in vitro assays are used to assess the bioactivity of this compound derivatives?
Common assays include:
- Enzyme inhibition : Testing against kinases or proteases using fluorescence-based protocols (IC₅₀ values reported for pyrazolo[1,5-a]pyrimidine derivatives ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for thyroid hormone receptor antagonists ).
Q. Q6. How can molecular docking guide the design of bioactive derivatives?
AutoDock Vina is used to predict binding modes:
- Scoring function : Evaluates ligand-receptor interactions (e.g., ΔG < −8 kcal/mol for high-affinity candidates) .
- Validation : Cross-checking with experimental IC₅₀ values ensures computational reliability .
Analytical and Computational Methods
Q. Q7. How do researchers resolve overlapping signals in NMR spectra of complex pyrrole derivatives?
Advanced techniques include:
Q. Q8. What crystallographic software is recommended for refining structures of fluorinated pyrroles?
SHELXL is preferred for small-molecule refinement:
- Disorder handling : For flexible CF₃ groups, PART instructions partition occupancy .
- Twinned data : SHELXPRO interfaces with SCALE3 to correct absorption effects in low-symmetry crystals .
Data Interpretation and Contradictions
Q. Q9. How should researchers address discrepancies in biological activity data across studies?
Factors to consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
